molecular formula C4H5N3O6 B3115363 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate CAS No. 209529-81-7

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

Cat. No.: B3115363
CAS No.: 209529-81-7
M. Wt: 191.1 g/mol
InChI Key: YKGZAIJTCJOZNK-UHFFFAOYSA-N
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Description

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate: is a chemical compound with the molecular formula C4H5N3O6 and a molecular weight of 191.1 g/mol . . This compound is characterized by the presence of a nitro group attached to a hexahydropyrimidine ring, which is further substituted with three keto groups and a hydrate molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate typically involves the nitration of hexahydropyrimidine-2,4,6-trione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of nitro-substituted pyrimidines on biological systems. It is also used in the development of biochemical assays .

Medicine: Its derivatives are being investigated for their pharmacological properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is unique due to the presence of the hydrate molecule, which can influence its physical and chemical properties. This compound’s specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Biological Activity

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (5-NHP-2,4,6) is a compound of significant interest in biological research due to its diverse activities, particularly in antimicrobial and anticancer fields. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-NHP-2,4,6 has the molecular formula C4_4H5_5N3_3O6_6 and a molecular weight of approximately 191.10 g/mol. The compound features a pyrimidine ring with nitro and trione functional groups, typically existing as a hydrate. Its unique structure contributes to its reactivity and potential biological effects .

The mechanisms through which 5-NHP-2,4,6 exerts its biological effects primarily involve:

  • Redox Reactions : The nitro group can undergo reduction to generate reactive oxygen species (ROS), which can induce oxidative stress in cells .
  • Interaction with Biological Molecules : The keto groups in the compound can form hydrogen bonds with proteins and nucleic acids, potentially altering their functions .
  • Enzyme Inhibition : Preliminary studies suggest that 5-NHP-2,4,6 may inhibit specific enzymes involved in metabolic pathways, such as aldose reductase .

Antimicrobial Activity

Research indicates that 5-NHP-2,4,6 exhibits moderate antibacterial activity against various bacterial strains. A study published in Letters in Organic Chemistry evaluated its efficacy against gram-positive bacteria and found promising results . Notably:

  • Mechanism : Nitro compounds generally exert their antimicrobial effects by producing toxic intermediates upon reduction, which can bind covalently to DNA and lead to cell death .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Pseudomonas aeruginosa30 μM

Anticancer Properties

The potential anticancer activity of 5-NHP-2,4,6 has been explored in various studies. Nitro-containing compounds are known for their antineoplastic properties due to their ability to induce apoptosis in cancer cells through ROS generation .

Case Studies

  • Aldose Reductase Inhibition :
    • A study published in Bioorganic & Medicinal Chemistry Letters highlighted the moderate inhibitory activity of 5-NHP-2,4,6 against aldose reductase, an enzyme linked to diabetic complications. This suggests its potential as a therapeutic agent for diabetes management .
  • Antibacterial Efficacy :
    • Research conducted in 2018 demonstrated the compound's antibacterial activity against several strains of bacteria. The findings indicated that while the compound showed promise, further investigations are necessary to fully understand its efficacy and mechanism of action .

Comparative Analysis with Similar Compounds

The biological activity of 5-NHP-2,4,6 can be compared with other nitrogen-containing heterocycles:

Compound NameMolecular FormulaKey Features
2-AminopyrimidineC4_4H6_6N4_4Contains amino group; used in drug design
5-NitropyrimidineC4_4H4_4N4_4O2_2Exhibits antimicrobial activity
UracilC4_4H4_4N2_2O2_2Base in RNA; important in nucleic acid chemistry

The distinct combination of nitro and trione functionalities within the hexahydropyrimidine framework sets 5-NHP-2,4,6 apart from these compounds and may enhance its reactivity and biological activity.

Properties

IUPAC Name

5-nitro-1,3-diazinane-2,4,6-trione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O5.H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;/h1H,(H2,5,6,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGZAIJTCJOZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209529-81-7
Record name 5-Nitrobarbituric acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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